4-Hydroxybenzothiazole-2-carboxaldehyde
Description
4-Hydroxybenzothiazole-2-carboxaldehyde is a heterocyclic aromatic compound featuring a benzothiazole core substituted with a hydroxyl group at the 4-position and an aldehyde functional group at the 2-position. This structure combines the electron-rich thiazole ring with reactive aldehyde and hydroxyl groups, enabling diverse chemical reactivity. The compound’s unique substituents make it valuable in pharmaceutical and materials research, particularly in designing ligands or bioactive molecules.
Properties
IUPAC Name |
4-hydroxy-1,3-benzothiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-4-7-9-8-5(11)2-1-3-6(8)12-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWKVIFXTJIDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybenzothiazole-2-carboxaldehyde can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenol with formylbenzoic acid under acidic conditions. Another method includes the condensation of 2-aminobenzenethiol with formylbenzoic acid, followed by oxidation to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of green chemistry principles. This includes the use of environmentally benign reagents and catalysts, as well as energy-efficient processes. For example, the visible light-induced, metal-free, and oxidant-free cyclization of ortho-isocyanoaryl thioethers with ethers provides an efficient route to benzothiazoles functionalized with ether groups .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybenzothiazole-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 4-Hydroxybenzothiazole-2-carboxylic acid.
Reduction: 4-Hydroxybenzothiazole-2-methanol.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
4-Hydroxybenzothiazole-2-carboxaldehyde can be synthesized through various methods, including the condensation of 2-aminothiophenol with aldehydes under acidic conditions. The reaction typically yields high purity and good yields, making it an attractive target for industrial synthesis. Recent advances have focused on green chemistry approaches to minimize environmental impact during synthesis .
Anticancer Properties
Research has shown that derivatives of benzothiazole, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have indicated that certain benzothiazole derivatives can inhibit melanoma tumor cells effectively . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for anticancer drug development.
Antimicrobial and Antifungal Activity
Benzothiazole derivatives are known for their antimicrobial properties. This compound has been tested against several pathogenic fungi and bacteria, showing strong inhibitory effects. It has been particularly effective against dermatophytes and Candida albicans, suggesting its potential use in antifungal therapies .
Antioxidant Activity
The compound also demonstrates significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases. Studies have reported that it can act as a UV filter and protect skin cells from damage caused by UV radiation . This makes it a candidate for incorporation into cosmetic formulations aimed at skin protection.
Pharmaceutical Industry
In the pharmaceutical sector, this compound serves as an intermediate in the synthesis of various drugs, including those targeting hyperuricemia like Febuxostat . Its derivatives are being explored for their potential in treating conditions such as cancer and infectious diseases.
Material Science
The compound's ability to act as a chromophore allows it to be used in the development of dyes and pigments. Its photostability and colorfastness make it suitable for applications in textiles and coatings .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Anticancer Activity | Demonstrated significant inhibition of melanoma cells (SK-Mel 5) | Potential anticancer agent |
| Antimicrobial Efficacy | Effective against Candida albicans and dermatophytes | Antifungal therapies |
| Antioxidant Properties | Exhibited strong UV filtering capacity | Cosmetic formulations |
Mechanism of Action
The mechanism of action of 4-Hydroxybenzothiazole-2-carboxaldehyde involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The compound’s hydroxyl and formyl groups play crucial roles in its reactivity and biological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Notes:
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl (-CF3) group in 4-Hydroxy-2-trifluoromethylbenzaldehyde enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions, whereas methyl (-CH3) groups in 4-Hydroxy-2-methylbenzaldehyde increase lipophilicity .
- Thiazole vs. Benzene Cores : The benzothiazole core in the target compound introduces nitrogen and sulfur heteroatoms, enabling coordination chemistry and enhanced biological activity compared to simple benzaldehyde derivatives .
Physicochemical Properties
- Solubility : The hydroxyl and aldehyde groups in this compound confer moderate polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMSO). In contrast, 4-Hydroxy-2-trifluoromethylbenzaldehyde’s -CF3 group reduces water solubility but improves organic phase partitioning .
- Reactivity : The aldehyde group in the target compound is more electrophilic than in 4-Hydroxybenzoic acid, which lacks an aldehyde but contains a carboxylic acid group for esterification or amidation .
Biological Activity
4-Hydroxybenzothiazole-2-carboxaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological mechanisms, therapeutic potentials, and recent findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzothiazole structure with hydroxyl and formyl substituents, contributing to its biological reactivity. The presence of these functional groups enhances its ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, disrupting metabolic pathways essential for cellular function.
- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells, making it a candidate for cancer therapy.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially protecting cells from oxidative stress .
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer treatment. For instance, it has demonstrated significant cytotoxic effects on various cancer cell lines:
These findings indicate that the compound may selectively inhibit tumor cell proliferation.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies revealed that it inhibits the growth of several bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | <10 µg/mL | |
| Escherichia coli | <5 µg/mL | |
| Candida albicans | <15 µg/mL |
These results support its potential use as an antimicrobial agent.
Case Studies
- Cancer Cell Studies : A study involving the treatment of HCC827 and NCI-H358 cells with varying concentrations of this compound demonstrated a dose-dependent decrease in cell viability, confirming its anticancer efficacy .
- Antimicrobial Efficacy : In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus, showing effective inhibition at low concentrations, which suggests its potential as a therapeutic agent against resistant bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
